Benzethonium

Übersicht

Beschreibung

Benzethoniumchlorid, auch bekannt als Hyamin, ist ein synthetisches quaternäres Ammoniumsalz. Diese Verbindung ist ein geruchloser weißer Feststoff, der in Wasser löslich ist. Es besitzt oberflächenaktive, antiseptische und antiinfektiöse Eigenschaften und wird als topisches antimikrobielles Mittel in Erste-Hilfe-Antiseptika verwendet . Es findet sich auch in Kosmetika und Toilettenartikeln wie Seife, Mundwasser, Juckreizsalben und antibakteriellen Feuchttüchern .

Vorbereitungsmethoden

Benzethoniumchlorid wird durch eine Reihe chemischer Reaktionen synthetisiert. Der primäre Syntheseweg beinhaltet die Reaktion von Benzylchlorid mit Dimethylamin zur Bildung von Benzyldimethylamin. Dieser Zwischenstoff wird dann mit 2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethylchlorid umgesetzt, um Benzethoniumchlorid zu erzeugen . Industrielle Produktionsverfahren beinhalten typischerweise den Einsatz von großtechnischen Reaktoren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Benzethoniumchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Benzethoniumchlorid kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen von Benzethoniumchlorid sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Natriumhydroxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have identified benzethonium chloride as a promising agent in cancer treatment. Its mechanisms of action include inducing apoptosis and inhibiting cell proliferation in various cancer types.

Lung Cancer Treatment

A study demonstrated that this compound chloride significantly suppresses lung cancer tumorigenesis. It was found to induce apoptosis and inhibit the proliferation of lung cancer cells in a dose- and time-dependent manner. Additionally, it enhanced the sensitivity of these cells to gefitinib, a standard treatment for specific lung cancer patients. In vivo studies showed that this compound chloride delayed tumor growth in nude mice without causing toxicity to vital organs .

Head and Neck Cancer

High-throughput screening of this compound chloride revealed its efficacy against head and neck cancer cells. The compound induced apoptosis and activated caspases within hours of treatment. In vitro studies indicated that it did not interfere with conventional chemotherapeutics like cisplatin or 5-fluorouracil. In xenograft models, this compound chloride delayed tumor growth significantly, showing potential as a standalone or adjunct therapy .

Antimicrobial Properties

This compound chloride is widely used for its antimicrobial properties, primarily as a disinfectant and preservative in various formulations.

Skin Disinfectant

It is commonly employed in concentrations of 0.1-0.2% as a skin disinfectant due to its ability to disrupt microbial cell membranes, leading to cell lysis. This mechanism involves the interaction of the positively charged quaternary nitrogen with membrane phospholipids, thereby enhancing its antimicrobial efficacy .

Wound Care

A clinical study evaluated the effectiveness of a hydrofiber dressing containing this compound chloride on hard-to-heal wounds. The results showed significant reductions in infection levels and wound size among patients treated with this dressing over three months. Notably, eight out of ten patients achieved complete wound closure in cases requiring secondary intention healing .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound chloride:

Wirkmechanismus

The exact mechanism of action of benzethonium chloride is not fully understood. it is proposed that this compound chloride acts similarly to other quaternary ammonium compounds by disrupting the cytoplasmic and outer membrane lipid bilayers of microorganisms . The positively charged quaternary nitrogen associates with the polar head groups of acidic phospholipids in the microbial cell membrane, leading to membrane disruption and cell death .

Vergleich Mit ähnlichen Verbindungen

Benzethoniumchlorid ähnelt anderen quaternären Ammoniumverbindungen wie Benzalkoniumchlorid und Cetylpyridiniumchlorid. Benzethoniumchlorid ist einzigartig in seinem breiten antimikrobiellen Wirkungsspektrum und seiner Wirksamkeit bei niedrigeren Konzentrationen . Ähnliche Verbindungen umfassen:

Benzalkoniumchlorid: Eine weitere quaternäre Ammoniumverbindung mit antimikrobiellen Eigenschaften, die häufig in Desinfektionsmitteln und Antiseptika verwendet wird.

Cetylpyridiniumchlorid: Eine quaternäre Ammoniumverbindung, die in Mundwässern und Halstabletten wegen ihrer antimikrobiellen Eigenschaften verwendet wird.

Benzethoniumchlorid zeichnet sich durch seine höhere Wirksamkeit und sein breiteres Wirkungsspektrum im Vergleich zu diesen ähnlichen Verbindungen aus .

Biologische Aktivität

Benzethonium chloride (BZN) is a cationic surfactant that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial applications. This article delves into the various aspects of BZN's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound chloride operates primarily as a disruptor of lipid bilayers in microbial membranes. Its positively charged quaternary nitrogen interacts with the polar head groups of membrane phospholipids, leading to the formation of mixed-micelle aggregates that solubilize membranes and induce cell lysis . This mechanism is crucial for its antimicrobial properties, as it effectively compromises the integrity of bacterial cells.

In cancer biology, BZN has been shown to induce apoptosis in various cancer cell lines. The compound activates caspases and triggers mitochondrial dysfunction, leading to cell death . Notably, it has been identified as a promising agent against lung and head and neck cancers, demonstrating significant antitumor efficacy in preclinical models .

Anticancer Activity

Lung Cancer Studies

In a study evaluating BZN's effects on lung cancer cells, researchers found that BZN significantly inhibited cell proliferation and induced apoptosis in a dose- and time-dependent manner. It also enhanced the sensitivity of lung cancer cells to gefitinib, a common treatment for non-small cell lung cancer. The study highlighted BZN's ability to induce G1 phase cell cycle arrest through the degradation of cyclin D1 via the ubiquitin-proteasome pathway .

Head and Neck Cancer Studies

A high-throughput screening identified BZN as a novel therapeutic agent for head and neck cancers. The compound demonstrated a 50% reduction in cell viability at concentrations as low as 3.8 μmol/L in hypopharyngeal squamous cancer cells (FaDu). Importantly, BZN did not interfere with standard chemotherapeutics like cisplatin or 5-fluorouracil, indicating its potential for combination therapy .

Efficacy in Wound Healing

A prospective observational study assessed the efficacy of a hydrofiber dressing containing ionic silver and BZN on hard-to-heal wounds. Among 23 patients treated, significant improvements were noted:

- Group 1 (Secondary Intention Healing): 80% achieved complete wound closure.

- Group 2 (Abscesses): Average wound closure time was 21 days.

- Group 3 (Surgical Coverage): Adequate preparation for surgical coverage was achieved within 15 days .

Toxicological Profile

Toxicological evaluations have indicated that while BZN exhibits significant biological activity, it also presents certain risks. In animal studies, dermal administration revealed growth retardation and signs of liver damage at high doses. However, a no-observed-adverse-effect level (NOAEL) was established at 8 mg/kg body weight per day .

Summary of Research Findings

Eigenschaften

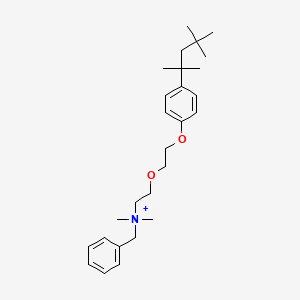

IUPAC Name |

benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42NO2/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23/h8-16H,17-22H2,1-7H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYLLGKDQZGJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42NO2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046984 | |

| Record name | Benzethonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 167 | |

| Record name | Benzethonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

While exact mechanism of benzethonium is not fully understood, it is proposed that benzethonium acts similarly to other structurally-related quaternary ammonium compounds in disrupting cytoplasmic and outer membrane lipid bilayers of microorganisms. The positively charged quaternary nitrogen associates with the polar head groups of acidic membrane phospholipids, followed by the hydrophobic tail interacting with the hydrophobic membrane core. Benzethonium is thought to form mixed-micelle aggregates with hydrophobic membrane components that solubilize membrane and lyse the cells, leading to leakage of cytoplasmic contents. Based on findings in vitro cell assays, its mode of action on cancer cells may involve cancer cell apoptosis via dysregulating mitochondria or rough endoplasmic reticulum (rER). It is proposed that intracellular cationic molecules such as benzethonium will create swelling of the rER and damage the organelle. Ultimately, there is a loss in cell membrane integrity and cytosolic Ca2+ levels increase. Dysregulation of mitochondria and rER leads to the activation of caspase-2, caspase-8, caspase-9, and caspase-3. | |

| Record name | Benzethonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10172-60-8 | |

| Record name | Benzethonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010172608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzethonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzethonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZETHONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VU15B70BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

158-163 | |

| Details | MSDS | |

| Record name | Benzethonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.